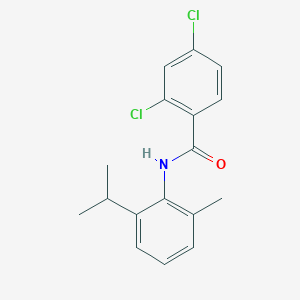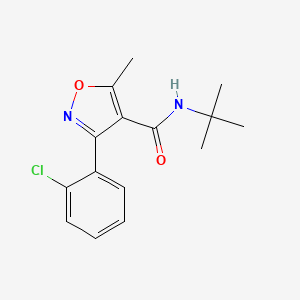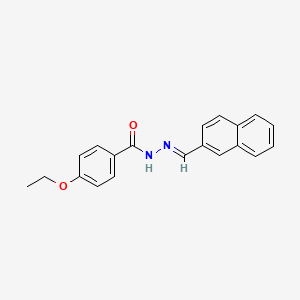![molecular formula C12H12ClN3O2 B5547434 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of antipyrine-like derivatives, including 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide, involves multiple steps, typically starting from salicylic acid or benzoyl compounds. These compounds are characterized by their good yields and are often synthesized through reactions involving intermediates such as azlactones or by employing catalyst-free methods for 1,3-dipolar cycloaddition followed by rearrangement (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined through X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and mass spectrometry. Structural analysis reveals the presence of intermolecular interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the stabilization of the crystal structure and influencing the compound's properties (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide involves reactions with various nucleophiles, leading to a range of derivatives. These reactions are often facilitated by the presence of activating groups on the benzamide moiety, allowing for the introduction of various substituents and the formation of novel compounds with potential biological activities (Korkusuz & Yıldırım, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure. The intermolecular interactions observed in the solid state, such as hydrogen bonding and π interactions, play a crucial role in determining these properties. These aspects are thoroughly investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Patel & Patel, 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on derivatives of pyrazole compounds, such as 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide, has shown significant interest in synthetic chemistry. For instance, the study of the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles presents a method for generating novel compounds through the reaction of 4-benzoyl-5-hydroxypyrazoles with phosphorus oxychloride, leading to the formation of 4-benzoyl-5-chloropyrazoles which are further reacted to create complex molecular structures (Holzer & Hahn, 2003). This highlights the compound's role in facilitating the development of heterocyclic chemistries that are pivotal for pharmaceutical synthesis and material science.
Structural and Magnetic Properties
Another significant aspect of research involving this compound relates to its application in the synthesis of dinuclear complexes, as exemplified by the study on manganese(III) complexes. These complexes incorporate ligands like 2-hydroxy-N-{2-hydroxy-3-[(2-hydroxybenzoyl)amino]propyl}benzamide and demonstrate intricate magnetic properties due to their structural arrangements (Stoicescu et al., 2007). This research underscores the potential of 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide derivatives in the exploration of new materials with specific magnetic and electronic characteristics.
Biological Activity
Furthermore, the synthesis and evaluation of benzothiazole derivatives, including similar structural frameworks, have demonstrated potent antitumor properties. These findings suggest that modifications of the benzamide backbone, akin to the structure of 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide, could lead to the development of new therapeutic agents with selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This area of research is particularly promising for the discovery of novel anticancer compounds.
Antimicrobial and Antifungal Applications
The compound and its derivatives have been explored for antimicrobial and antifungal activities, demonstrating the chemical's potential as a precursor for developing pharmaceutical agents with targeted biological effects. For example, research on 3-substituted quinazolinones derivatives reveals their capability to combat bacterial and fungal infections (Naganagowda & Petsom, 2011). This underscores the broader applicability of the chemical structure in addressing diverse microbial challenges.
Propriétés
IUPAC Name |
2-chloro-4-[1-(2-hydroxyethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-5-8(1-2-10(11)12(14)18)9-6-15-16(7-9)3-4-17/h1-2,5-7,17H,3-4H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQTJILLDVJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN(N=C2)CCO)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)
![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)